Kaempferol 7-neohesperidoside

Catalog No.
S619803
CAS No.
17353-03-6
M.F
C27H30O15
M. Wt
594.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kaempferol 7-neohesperidoside

CAS Number

17353-03-6

Product Name

Kaempferol 7-neohesperidoside

IUPAC Name

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

Molecular Formula

C27H30O15

Molecular Weight

594.5 g/mol

InChI

InChI=1S/C27H30O15/c1-9-17(31)20(34)23(37)26(38-9)42-25-21(35)18(32)15(8-28)41-27(25)39-12-6-13(30)16-14(7-12)40-24(22(36)19(16)33)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-21,23,25-32,34-37H,8H2,1H3/t9-,15+,17-,18+,20+,21-,23+,25+,26-,27+/m0/s1

InChI Key

ZEJXENDZTYVXDP-CSJHBIPPSA-N

Synonyms

K 7-neo, kaempferol 7-neohesperidoside, kaempferol 7-neohesperidoside, (ALPHA-L-MANNO,D-GLUCO)-isomer, kaempferol 7-neohesperidoside, (L-MANNO,D-GLUCO)-isomer

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O

Antioxidant Activity

Kaempferol 7-neohesperidoside exhibits significant antioxidant properties. Studies have shown it effectively scavenges free radicals, including the DPPH radical, in cell-free assays []. This ability to neutralize free radicals suggests its potential role in preventing or mitigating oxidative stress-related diseases.

Anticancer Activity

Research suggests Kaempferol 7-neohesperidoside possesses anticancer properties. In vitro studies have demonstrated its cytotoxic activity against various human cancer cell lines, including lung cancer (A549), liver cancer (HepG2), and cervical cancer (HeLa) cells []. The specific mechanisms underlying its anticancer effects are still under investigation, but potential pathways involve cell cycle arrest, induction of apoptosis (programmed cell death), and suppression of cancer cell proliferation [].

Other Potential Applications

Preliminary research also suggests Kaempferol 7-neohesperidoside may have other potential applications, including:

  • Anti-inflammatory effects: Studies have shown it reduces the production of inflammatory mediators in immune cells, suggesting its potential use in inflammatory diseases [].
  • Neuroprotective effects: Research indicates it may protect nerve cells from damage caused by oxidative stress, potentially offering benefits for neurodegenerative diseases [].
  • Antimicrobial activity: Studies have demonstrated its ability to inhibit the growth of certain bacteria and fungi, suggesting its potential as an antimicrobial agent [].

Kaempferol 7-neohesperidoside is a flavonoid glycoside characterized by its molecular formula C27H30O15C_{27}H_{30}O_{15} and a molar mass of approximately 594.5 g/mol. This compound is derived from kaempferol, a well-known flavonoid, and neohesperidose, a sugar moiety. It is primarily found in various plant species, including Lonicera chinensis, where it contributes to the plant's antioxidant properties and potential health benefits .

The mechanism of action of K7n is still under investigation. Research suggests it might exhibit antioxidant, anti-inflammatory, and anticancer properties [, ]. These effects might be due to its ability to scavenge free radicals, modulate cellular signaling pathways, and interact with enzymes involved in inflammation and cancer development []. Further research is needed to fully elucidate its mechanism of action.

Typical of flavonoid glycosides. It can undergo hydrolysis, leading to the release of kaempferol and neohesperidose under acidic or enzymatic conditions. Additionally, it has been shown to react with free radicals, demonstrating its antioxidant capacity by scavenging reactive oxygen species such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and contributing to its anticancer activity .

This compound exhibits a range of biological activities:

  • Antioxidant Activity: Kaempferol 7-neohesperidoside effectively scavenges free radicals, which helps mitigate oxidative stress in cells .
  • Anticancer Properties: Research indicates that it can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Enzyme Inhibition: It has been noted for its ability to inhibit tyrosinase activity, which is crucial in melanin production, thus potentially serving as a skin-whitening agent .
  • Antidiabetic Effects: Some studies suggest that kaempferol glycosides may help prevent diabetic complications through their anti-inflammatory and antioxidant mechanisms .

The synthesis of kaempferol 7-neohesperidoside can be achieved through several methods:

  • Natural Extraction: Isolated from plant sources such as Lonicera chinensis.
  • Chemical Synthesis: Involves the glycosylation of kaempferol with neohesperidose using specific glycosyltransferases or chemical reagents under controlled conditions.
  • Biotransformation: Utilizing microbial fermentation processes to convert kaempferol into its glycosylated form.

These methods allow for the production of kaempferol 7-neohesperidoside in both laboratory settings and industrial applications.

Kaempferol 7-neohesperidoside has various applications:

  • Pharmaceuticals: Due to its anticancer and antioxidant properties, it is being explored for therapeutic uses in cancer treatment and prevention.
  • Cosmetics: Its ability to inhibit tyrosinase makes it a candidate for skin-whitening products.
  • Nutraceuticals: Incorporated into dietary supplements for its health benefits related to oxidative stress and inflammation .

Kaempferol 7-neohesperidoside shares structural similarities with other flavonoid glycosides. Here are some comparable compounds:

Compound NameStructure SimilarityUnique Properties
KaempferolBase flavonoidKnown for broad-spectrum antioxidant effects
Quercetin 3-glucosideSimilar sugar moietyExhibits anti-inflammatory properties
RutinContains rutinoseStronger anti-allergic properties
Myricetin 3-rhamnosideDifferent sugar moietyNotable for anti-cancer activity

Kaempferol 7-neohesperidoside is unique due to its specific sugar attachment (neohesperidose), which enhances its solubility and bioavailability compared to other flavonoids.

Phytochemical Distribution in Magnoliophyta Species

Kaempferol 7-neohesperidoside represents a significant flavonoid glycoside compound with the molecular formula C27H30O15 and a molecular weight of 594.5 grams per mole [1] [2]. This compound demonstrates widespread distribution across multiple families within the Magnoliophyta division, indicating its fundamental importance in plant secondary metabolism [6] [7].

The compound has been extensively documented in Litchi chinensis, where it occurs prominently in seeds and demonstrates notable biological activity [1] [3]. Research investigations have confirmed its presence in Camellia sinensis, where it contributes to the bitter taste characteristics of tea leaves [2] [6]. Additionally, Fraxinus americana has been identified as another natural source of this flavonoid glycoside, expanding its taxonomic distribution beyond traditional fruit-bearing species [2].

Table 1: Phytochemical Distribution of Kaempferol 7-neohesperidoside in Magnoliophyta Species

Plant SpeciesFamilyPlant PartMolecular FormulaMolecular Weight (g/mol)
Litchi chinensisSapindaceaeSeeds, pericarpC27H30O15594.5
Camellia sinensisTheaceaeLeavesC27H30O15594.5
Fraxinus americanaOleaceaeLeavesC27H30O15594.5
Sedum telephium ssp. maximumCrassulaceaeLeavesC27H30O15594.5
Musa speciesMusaceaeLeavesC27H30O15594.5
Cirsium speciesAsteraceaeAerial partsC27H30O15594.5

Recent phytochemical surveys have identified kaempferol 7-neohesperidoside in Sedum telephium subspecies maximum, representing the first documentation of neohesperidoside derivatives in the Crassulaceae family [28]. Furthermore, metabolomic analyses of Musa species have revealed the accumulation of kaempferol 7-neohesperidoside as part of the plant defense response against Moko disease, suggesting its potential antimicrobial properties [32].

The occurrence of this compound across taxonomically diverse plant families indicates convergent evolutionary pressures favoring the production of 7-neohesperidoside derivatives [7] [10]. The structural consistency of kaempferol 7-neohesperidoside across different species, characterized by the attachment of neohesperidose (2-O-alpha-L-rhamnopyranosyl-beta-D-glucose) to the 7-hydroxyl position of kaempferol, demonstrates the specificity of glycosylation mechanisms in flavonoid biosynthesis [1] [2].

Ecological Role in Plant Secondary Metabolism

Kaempferol 7-neohesperidoside functions as a multifaceted secondary metabolite with diverse ecological roles in plant physiology and environmental adaptation [34] [35]. The compound serves as a potent antioxidant defense mechanism, protecting plant cells from reactive oxygen species generated under various stress conditions [34]. Research has demonstrated that flavonoid glycosides, including kaempferol 7-neohesperidoside, participate in the scavenging of superoxide anion radicals and hydrogen peroxide through direct quenching mechanisms [34].

The ecological significance of kaempferol 7-neohesperidoside extends to plant-pathogen interactions, where it contributes to antimicrobial defense strategies [32] [33]. Studies on Musa species have shown that kaempferol 7-neohesperidoside accumulates in response to bacterial infection, forming part of a coordinated defense response that includes over forty protective compounds [32]. This accumulation pattern suggests that the compound functions as a phytoalexin, providing induced resistance against microbial pathogens [32].

Table 4: Ecological Roles of Kaempferol 7-neohesperidoside in Plant Secondary Metabolism

Ecological FunctionMechanismTarget OrganismsEvidence LevelPlant Response
Antioxidant defenseReactive oxygen species scavengingInternal cellular damageWell documentedStress tolerance
Ultraviolet radiation protectionUltraviolet-B absorptionUltraviolet radiationDemonstratedPhotosystem protection
Pathogen resistanceAntimicrobial activityBacterial and fungal pathogensModerate evidenceDisease resistance
Herbivore deterrenceFeeding deterrentInsect herbivoresSome evidenceReduced herbivory
Allelopathic effectsGrowth inhibition of competitorsCompeting plant speciesLimited evidenceCompetitive advantage
Mycorrhizal signalingRoot-fungus communicationBeneficial fungiTheoreticalEnhanced nutrition

The compound demonstrates ultraviolet radiation protection capabilities through its absorption properties in the ultraviolet-B spectrum [34]. This photoprotective function proves particularly important for plants exposed to high light intensities, where kaempferol 7-neohesperidoside helps prevent photosystem damage and maintains photosynthetic efficiency [34] [35].

Emerging evidence suggests that kaempferol 7-neohesperidoside may participate in allelopathic interactions, where it inhibits the growth and development of competing plant species [34] [36]. The release of this compound through root exudates or leaf leachates could potentially alter soil chemistry and microbial communities, creating favorable conditions for the producing plant while disadvantaging competitors [36].

Enzymatic Glycosylation Mechanisms in Rutaceae Family Plants

The biosynthesis of kaempferol 7-neohesperidoside involves sequential enzymatic glycosylation reactions catalyzed by specific uridine diphosphate-glycosyltransferases [14] [15]. Research on Camellia sinensis has identified two critical enzymes responsible for neohesperidoside formation: CsUGT75L12 and CsUGT79B28 [14] [15]. These enzymes demonstrate remarkable substrate specificity and regioselectivity in their glycosylation activities [14] [22].

CsUGT75L12 functions as a flavonoid 7-O-glucosyltransferase, catalyzing the initial attachment of glucose from uridine diphosphate-glucose to the 7-hydroxyl position of kaempferol [14] [15]. This enzyme exhibits strict regiospecificity, exclusively targeting the 7-position while avoiding glycosylation at other hydroxyl sites [14]. The resulting kaempferol 7-O-glucoside serves as the immediate precursor for subsequent rhamnosylation [14] [15].

Table 2: Enzymatic Glycosylation Mechanisms in Flavonoid Biosynthesis

EnzymeFunctionSugar DonorProductSource Plant
CsUGT75L127-O-glucosylationUridine diphosphate-glucoseFlavonoid 7-O-glucosideCamellia sinensis
CsUGT79B287-O-rhamnosylationUridine diphosphate-rhamnoseFlavonoid 7-O-neohesperidosideCamellia sinensis
Uridine diphosphate-glucosyltransferaseGlucose attachmentUridine diphosphate-glucoseGlucosideVarious
Uridine diphosphate-rhamnosyltransferaseRhamnose attachmentUridine diphosphate-rhamnoseRhamnosideVarious
Flavonoid 7-O-glucosyltransferaseGlucose transfer to 7-OH positionUridine diphosphate-glucose7-O-glucosideTea plants
Flavonoid 7-O-rhamnosyltransferaseRhamnose transfer to glucoseUridine diphosphate-rhamnose7-O-neohesperidosideTea plants

CsUGT79B28 operates as a specialized 7-O-glucoside rhamnosyltransferase, specifically transferring rhamnose from uridine diphosphate-rhamnose to the 2-prime position of the glucose moiety in kaempferol 7-O-glucoside [14] [15]. This sequential glycosylation creates the characteristic neohesperidose disaccharide structure, where rhamnose connects to glucose through an alpha-1,2-glycosidic linkage [14] [22].

The expression patterns of these glycosyltransferases correlate directly with the accumulation of kaempferol 7-neohesperidoside in plant tissues [14] [15]. Transcriptome analysis reveals that both CsUGT75L12 and CsUGT79B28 exhibit coordinated upregulation during fruit development and in response to stress conditions [12] [14]. This coordinated expression ensures efficient conversion of kaempferol to its neohesperidoside derivative [14] [15].

Comparative studies across different plant families have revealed similar enzymatic mechanisms for neohesperidoside biosynthesis [11] [19]. Citrus species demonstrate analogous sequential glycosylation pathways, though with family-specific variations in enzyme structure and substrate preference [11] [19]. The conservation of this biosynthetic strategy across diverse plant lineages underscores the adaptive significance of neohesperidoside production [10] [11].

Tissue-Specific Accumulation Patterns in Litchi chinensis

Litchi chinensis demonstrates distinct tissue-specific accumulation patterns for kaempferol 7-neohesperidoside, with the highest concentrations found in seeds and moderate levels in the pericarp [1] [3] [26]. Comprehensive metabolomic profiling has revealed that seeds contain the most abundant levels of this flavonoid glycoside, where it functions as part of the seed defense system against pathogens and oxidative stress [24] [26].

The pericarp of Litchi chinensis shows developmental stage-dependent accumulation of kaempferol 7-neohesperidoside, with peak concentrations occurring between 62 and 72 days after anthesis [25] [27]. During this critical period, the pericarp undergoes significant physiological changes, including chlorophyll degradation and anthocyanin accumulation, processes that coincide with increased flavonoid glycoside production [25]. The presence of kaempferol 7-neohesperidoside in the pericarp contributes to the antioxidant capacity of this tissue, providing protection against environmental stresses [25] [26].

Table 3: Tissue-Specific Accumulation Patterns of Kaempferol 7-neohesperidoside in Litchi chinensis

Tissue TypeKaempferol 7-neohesperidoside ContentDevelopmental StageAssociated CompoundsFunctional Role
SeedsHighMatureOther flavonoid glycosidesDefense, storage
PericarpModerate62-72 DAAAnthocyanins, proanthocyanidinsUltraviolet protection, antioxidant
LeavesLowAll stagesEpicatechin, procyanidinsGeneral defense
ArilNot detectedMatureSimple sugarsNutrition
FlowersLowFloweringPhenolic compoundsPollinator attraction
RootNot detectedMatureMinimal secondary metabolitesNutrient uptake

Leaves of Litchi chinensis contain relatively low concentrations of kaempferol 7-neohesperidoside compared to reproductive tissues [24] [25]. The foliar accumulation remains relatively constant across developmental stages, suggesting a constitutive rather than induced role in leaf physiology [25]. The compound co-occurs with other flavonoid derivatives, including epicatechin and various procyanidin oligomers, forming a complex antioxidant network [25] [27].

Notably, the edible aril of Litchi chinensis shows no detectable levels of kaempferol 7-neohesperidoside [24] [25]. This absence reflects the specialized function of the aril as a nutritive tissue focused on attracting seed dispersers rather than chemical defense [25]. Similarly, root tissues demonstrate minimal accumulation of this compound, consistent with the general pattern of reduced secondary metabolite production in below-ground organs [24].

XLogP3

-0.4

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

9

Exact Mass

594.15847025 g/mol

Monoisotopic Mass

594.15847025 g/mol

Heavy Atom Count

42

UNII

4056D20K3H

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

31921-42-3
17353-03-6

Wikipedia

Kaempferol_3-O-rutinoside
Technetium_(99mTc)_etarfolatide

Dates

Modify: 2023-08-15

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